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cis-3-Amino-N-methylcyclohexanecarboxamide

Cat. No.: B3116440
CAS No.: 2165815-37-0
M. Wt: 156.23 g/mol
InChI Key: HUKSSOUCHOYHIQ-RQJHMYQMSA-N
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Description

Significance of Conformationally Constrained Structures in Ligand Design and Discovery

In drug discovery, a ligand's ability to bind to its target receptor is paramount. Flexible molecules often pay an entropic penalty upon binding, as they must adopt a specific, rigid conformation to fit into the binding site. Conformationally constrained structures, such as those based on the cyclohexane (B81311) ring, pre-organize the key interacting groups in a favorable orientation for binding. This can lead to a number of advantages:

Increased Potency: By reducing the entropic cost of binding, conformational constraint can lead to higher binding affinities and, consequently, greater potency.

Enhanced Selectivity: A rigid structure is less likely to bind to off-target receptors that may have different spatial requirements, leading to improved selectivity and a better side-effect profile.

Improved Metabolic Stability: The constrained nature of these molecules can make them less susceptible to enzymatic degradation, prolonging their duration of action in the body.

Better Pharmacokinetics: By modifying the physicochemical properties of a molecule, such as its lipophilicity and polarity, conformational constraint can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.

The cis-3-Amino-N-methylcyclohexanecarboxamide Framework: Academic Relevance and Research Context

The specific compound, this compound, is a derivative of cis-3-aminocyclohexanecarboxylic acid. The "cis" designation indicates that the amino and carboxamide groups are on the same side of the cyclohexane ring. This stereochemical arrangement is crucial as it dictates the three-dimensional shape of the molecule and its potential interactions with biological macromolecules.

While extensive research on this exact molecule is not widely published, its structural components suggest significant academic interest. The presence of a primary amino group and a secondary amide provides sites for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The N-methyl group on the amide can influence the molecule's hydrogen bonding capacity and conformational preferences.

The parent compound, cis-3-aminocyclohexanecarboxylic acid, has been investigated for its potential as a mimetic of amino acids, the building blocks of proteins. Such mimetics are valuable tools for probing protein structure and function and can serve as starting points for the development of enzyme inhibitors or receptor modulators. For instance, cis-3-aminocyclohexane carboxylic acid has been shown to have activity as a glutamate (B1630785) and acetylcholine (B1216132) receptor agonist. cymitquimica.com

Overview of Research Trajectories for Amino-Cyclohexyl Carboxamides

Research into amino-cyclohexyl carboxamides is diverse, reflecting the versatility of this chemical scaffold. Several key research trajectories can be identified:

Neurological Disorders: Given the role of related compounds as receptor modulators in the central nervous system, there is potential for developing novel treatments for neurological and psychiatric conditions.

Anticancer Agents: The cyclohexane core is present in several compounds with demonstrated anticancer activity. Research has explored the synthesis and evaluation of novel cyclohexane-1-carboxamides as inducers of apoptosis (programmed cell death) in cancer cells. orientjchem.org

Anti-arrhythmic and Anti-inflammatory Agents: Studies have shown that certain N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides possess antiarrhythmic activity with low toxicity. researchgate.net Furthermore, derivatives of cyclohexenecarboxylic acid have been investigated for their anti-inflammatory effects. mdpi.com

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. The cyclohexyl moiety has been incorporated into molecules screened for activity against various bacterial and fungal strains. mdpi.com

Compound IDTarget/AssayActivity (IC50/MIC in µM)Reference CompoundActivity (IC50 in µM)
5i MCF-7 cell line (Anticancer)3.25Doxorubicin6.77
2b Y. enterocolitica (Antibacterial)64 (MIC)--
2c S. aureus (Antibacterial)---

Table 1: In-vitro antitumor and antibacterial activity of selected cyclohexane-carboxamide derivatives. Data sourced from a study on the synthesis and biological evaluation of new cyclohexane-1-carboxamides as apoptosis inducers and a study on the synthesis and biological activity of new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid. orientjchem.orgmdpi.com

CompoundDi-substitution PositionActivity against Mtb H37Ra (MIC in µg/mL)
30 2,4-diCl≥ 500
31 3,4-diCl7.81
6 (cyclohexyl core) -31.25
1 (benzene core) -≥ 500

Table 2: Antitubercular activity of N-substituted quinoxaline-2-carboxamides, highlighting the influence of the carbocyclic core. Data sourced from a study on the synthesis, biological evaluation, and in silico modeling of N-substituted quinoxaline-2-carboxamides. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B3116440 cis-3-Amino-N-methylcyclohexanecarboxamide CAS No. 2165815-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-3-amino-N-methylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-8(11)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKSSOUCHOYHIQ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Characterization and Conformational Analysis of Cis 3 Amino N Methylcyclohexanecarboxamide

Elucidation of cis-Stereochemistry via Spectroscopic and Diffraction Techniques

Establishing the relative orientation of substituents on the cyclohexane (B81311) ring is the foundational step in understanding the molecule's structure. The cis configuration of the amino and N-methylcarboxamide groups at positions 1 and 3, respectively, can be unequivocally determined through a combination of powerful analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules in solution. For cis-3-Amino-N-methylcyclohexanecarboxamide, ¹H NMR spectroscopy, in particular, provides critical information to confirm the cis relationship between the two substituents. The diastereomeric purity is assessed by analyzing the coupling constants (J-values) between protons on the cyclohexane ring.

In a chair conformation, the magnitude of the coupling constant between adjacent protons is dependent on their dihedral angle. For a cis-1,3-disubstituted cyclohexane, one of the chair conformers will have the substituents in a diequatorial (e,e) arrangement, while the other, after a ring flip, will place them in a diaxial (a,a) position. The analysis of proton-proton coupling constants, especially those involving the protons at the substituted carbons (C1 and C3), allows for the differentiation between cis and trans isomers. The identification of each isomer can be based on a comparison of experimental ³J(H,H) coupling constants with theoretical values derived from the Karplus relationship. nih.gov

A hypothetical ¹H NMR data table for the cis isomer is presented below, illustrating the expected multiplicities and coupling constants that would confirm the diastereomeric purity.

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
H1(typical range)(e.g., tt)J1a,2a, J1a,6a, J1a,2e, J1a,6eProton on C1
H3(typical range)(e.g., tt)J3a,2a, J3a,4a, J3a,2e, J3a,4eProton on C3
N-CH₃(typical range)(e.g., d)JH,HN-methyl protons
NH₂(typical range)(e.g., br s)-Amino protons
Cyclohexyl CH₂(typical range)(e.g., m)-Ring methylene (B1212753) protons

Note: This table is illustrative. Actual chemical shifts and coupling constants would need to be determined experimentally.

X-ray Crystallography for Absolute Stereochemistry (if applicable)

While NMR provides robust evidence for the relative stereochemistry in solution, X-ray crystallography offers the definitive determination of the absolute stereochemistry and the precise solid-state conformation of a molecule. Should a suitable single crystal of this compound be obtained, this technique would provide unambiguous proof of the cis arrangement of the substituents.

The resulting crystal structure would reveal the bond lengths, bond angles, and torsional angles within the molecule, confirming the chair conformation of the cyclohexane ring and the spatial relationship of the amino and N-methylcarboxamide groups. This technique is particularly powerful for resolving any ambiguities that may arise from spectroscopic data alone.

Preferred Conformations and Rotameric States in Solution and Solid State

Substituted cyclohexanes are not static; they exist in a dynamic equilibrium between two chair conformations. The energetic preference for one conformation over the other is dictated by the steric and electronic interactions of the substituents.

For cis-1,3-disubstituted cyclohexanes, the conformational equilibrium is between a diequatorial and a diaxial conformer. Generally, the diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions that destabilize the diaxial form.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational exchange processes. libretexts.orgrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the lineshapes of the signals. At high temperatures, where the ring flip is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows, and eventually, the signals for the individual conformers can be resolved.

Through a complete line-shape analysis of the temperature-dependent NMR spectra, the activation energy (ΔG‡) for the chair-chair interconversion can be determined. This provides quantitative insight into the energy barrier of the ring-flipping process.

Spectroscopic Signatures of cis/trans Isomerism in Analogues

The spectroscopic differences between cis and trans isomers of substituted cyclohexanes are well-established. nih.gov In the case of 1,3-disubstituted analogues, the ¹H NMR spectra are particularly diagnostic. For the trans isomer, the substituents will be in an axial-equatorial (a,e) arrangement in both chair conformations. This leads to a different set of coupling constants compared to the cis isomer, which has the e,e and a,a possibilities.

Similarly, ¹³C NMR chemical shifts are sensitive to the stereochemistry. The "gamma-gauche effect" typically causes an upfield shift (lower ppm value) for a carbon atom that is in a gauche relationship with a substituent on a gamma-carbon. This effect can be used to distinguish between cis and trans isomers based on their preferred conformations.

Influence of Ring and Amide Substituents on Conformational Landscape

The conformational preference of the cyclohexane ring is primarily governed by the steric bulk of the substituents. Larger groups have a stronger preference for the equatorial position to minimize 1,3-diaxial interactions. In this compound, both the amino group and the N-methylcarboxamide group will favor the equatorial position.

Intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations. In the case of this compound, a hydrogen bond could potentially form between the amino group and the carbonyl oxygen of the amide group in the diaxial conformation, which might slightly offset its inherent steric disadvantage. However, in most cases, the steric strain of the diaxial arrangement is expected to be the dominant factor.

The following table summarizes the key substituents and their potential influence on the conformation.

SubstituentPositionPotential Influence
Amino (-NH₂)C3Prefers equatorial position to minimize steric strain. Can act as a hydrogen bond donor.
N-methylcarboxamide (-CONHCH₃)C1Prefers equatorial position. The amide bond can exist as cis/trans rotamers. The carbonyl can act as a hydrogen bond acceptor.

Stereoelectronic Effects on Cyclohexane Ring Conformation

The cyclohexane ring is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For this compound, the two substituents—the amino group (-NH2) and the N-methylcarboxamide group (-CONHCH3)—are located on the same side of the ring.

The chair conformation of a cyclohexane ring can undergo a "ring flip," which interconverts axial and equatorial positions. masterorganicchemistry.com For a disubstituted cyclohexane, the conformational equilibrium will favor the chair form that minimizes unfavorable steric interactions. The most significant of these are 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens (or other substituents) on the third and fifth carbon atoms of the ring. libretexts.orglibretexts.org

Substituents, therefore, have a preference for the more spacious equatorial position. This preference is quantified by the conformational A-value, which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. utdallas.edu A larger A-value signifies a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
Amino (-NH₂)~1.2 - 1.6
N-methylcarboxamide (-CONHCH₃)~1.0 - 1.5 (estimated)

Note: The A-value for the N-methylcarboxamide group is estimated based on similar amide-containing functional groups. Actual values may vary based on experimental conditions.

In the case of this compound, a ring flip interconverts a conformer with both substituents in axial positions (diaxial) and a conformer with both in equatorial positions (diequatorial).

Diequatorial Conformer: In this arrangement, both the amino group and the N-methylcarboxamide group occupy equatorial positions. This conformation avoids the significant steric strain of 1,3-diaxial interactions. libretexts.org

Diaxial Conformer: In this form, both substituents are in axial positions, leading to multiple unfavorable 1,3-diaxial interactions with axial hydrogens, making this conformation significantly less stable. libretexts.org

Consequently, the conformational equilibrium for this compound overwhelmingly favors the diequatorial conformer.

Amide Bond Isomerism (cis/trans) and its Conformational Impact

The N-methylcarboxamide functional group contains an amide bond, which has unique stereochemical properties. Due to the delocalization of the nitrogen lone pair into the carbonyl π-system, the C-N bond has significant partial double-bond character. aip.org This restricts rotation around the C-N bond, leading to the existence of two distinct planar isomers: trans and cis.

Trans Isomer: The α-carbons (or in this case, the cyclohexane ring and the N-methyl group) are on opposite sides of the C-N bond.

Cis Isomer: The α-carbons (the cyclohexane ring and the N-methyl group) are on the same side of the C-N bond.

The interconversion between these isomers does not occur freely at room temperature due to a high activation energy barrier. aip.org For secondary amides like N-methylacetamide, the trans configuration is generally more stable than the cis form by approximately 2-3 kcal/mol. This preference is primarily due to reduced steric repulsion between the substituents attached to the carbonyl carbon and the nitrogen atom. nih.govnih.gov

ParameterTypical Value (for secondary amides)
Thermodynamic PreferenceTrans isomer favored
ΔG (trans/cis)~2-3 kcal/mol
Rotational Energy Barrier~15-25 kcal/mol

Data compiled from general findings on secondary amides. aip.org

Synthetic Methodologies for Cis 3 Amino N Methylcyclohexanecarboxamide and Analogues

Stereoselective Synthesis of the Cyclohexane (B81311) Core

The primary challenge in the synthesis of cis-3-Amino-N-methylcyclohexanecarboxamide lies in the establishment of the cis relationship between the amino and N-methylcarboxamide substituents on the cyclohexane ring. Various methodologies have been developed to control the stereochemistry of 1,3-disubstituted cyclohexanes.

A key step in the synthesis is the introduction of the amino group with the desired cis orientation relative to the carboxylic acid precursor. One effective strategy involves the stereoselective reduction of a β-enaminoketone derived from a 1,3-cyclohexanedione. For instance, the reduction of β-enaminoketones using sodium in a mixture of THF and isopropyl alcohol can afford cis-3-aminocyclohexanol derivatives with high diastereoselectivity. nih.govresearchgate.net In these reactions, the approach of the reducing agent is sterically hindered on one face of the molecule, leading to the preferential formation of the cis isomer. researchgate.net The resulting cis-amino alcohol can then be further functionalized to the target carboxamide.

Another powerful method for achieving cis-selectivity is through the catalytic hydrogenation of aromatic precursors. For example, the hydrogenation of 3-aminobenzoic acid derivatives over a ruthenium-on-carbon (Ru/C) catalyst can yield mixtures of cis- and trans-3-aminocyclohexanecarboxylic acid. google.com The diastereomeric ratio can be influenced by the reaction conditions, such as solvent and catalyst choice.

Beyond the initial introduction of the amino group, several synthetic routes have been developed to access cis-3-aminocyclohexyl derivatives that serve as precursors to the target molecule. A notable approach begins with a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid. This mixture can be converted to the cis-anhydride, which then serves as a stereochemically defined precursor for further transformations. researchgate.net

Furthermore, the separation of cis and trans isomers of aminocyclohexanecarboxylic acids can be achieved through selective crystallization or by converting one isomer into a derivative that is more easily separated. For instance, in a mixture of cis and trans isomers, the cis isomer can be selectively esterified, allowing for the isolation of the pure trans isomer. google.com This principle can be adapted to isolate the desired cis precursor.

Formation of the N-Methylcarboxamide Moiety

Once the cis-3-aminocyclohexanecarboxylic acid core (or a protected version thereof) is obtained, the next critical step is the formation of the N-methylcarboxamide group. This requires chemoselective activation of the carboxylic acid and its subsequent coupling with methylamine (B109427).

A variety of modern amide coupling reagents are available for the efficient formation of the N-methylamide bond. These reactions typically involve the activation of the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by methylamine. Common coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Other effective coupling reagents include uronium salts like HATU and HBTU. nih.gov

More recently, silane-mediated direct amide coupling has emerged as a green and efficient alternative. Reagents like diphenylsilane (B1312307) can facilitate the direct condensation of carboxylic acids and amines without the need for stringent anhydrous conditions. rsc.org

The following table summarizes various coupling reagents used for amide bond formation:

Coupling ReagentAdditive(s)Typical SolventsGeneral Observations
EDCHOBt, DMAPDCM, DMFWidely used, good yields, mild conditions. nih.gov
HATUDIPEADMFHigh efficiency, often used for sterically hindered substrates. nih.gov
BOPClEt3NCH2Cl2Effective but can be sluggish for some substrates. nih.gov
DiphenylsilaneN-methylpyrrolidine-Direct coupling, environmentally friendly. rsc.org

A key consideration in the synthesis of this compound is the presence of two nucleophilic groups: the amino group and the carboxylic acid. To achieve selective formation of the N-methylamide, the amino group is typically protected prior to the amide coupling step. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amino function due to its stability under many reaction conditions and its ease of removal under acidic conditions.

The synthetic sequence would thus involve:

Protection of the amino group of cis-3-aminocyclohexanecarboxylic acid (e.g., as its N-Boc derivative).

Activation of the carboxylic acid and coupling with methylamine using a suitable coupling reagent.

Deprotection of the amino group to yield the final target compound.

This strategy ensures that the amide bond is formed exclusively at the carboxylic acid moiety.

Asymmetric Synthetic Routes to Chiral Amino Cyclohexyl Derivatives

For the synthesis of enantiomerically pure this compound, asymmetric methodologies are required to control the absolute stereochemistry of the chiral centers on the cyclohexane ring.

One elegant approach to obtaining a chiral precursor is through the enzymatic desymmetrization of a meso diester. For example, cis-cyclohexane-1,3-dicarboxylic acid can be converted to its corresponding diester, which is then subjected to enzymatic hydrolysis. Lipases, such as Lipase AY-30, can selectively hydrolyze one of the ester groups, leading to a chiral monoester with high enantiomeric excess. researchgate.net This chiral monoester can then be carried forward in the synthesis.

Following the enzymatic desymmetrization, a modified Curtius rearrangement can be employed to convert the remaining carboxylic acid group into a protected amino group. researchgate.net This sequence of reactions provides a reliable route to an optically pure N-Boc-protected cis-3-aminocyclohexanecarboxylic acid ester, which can then be converted to the target N-methylcarboxamide.

Another strategy for inducing chirality involves the use of chiral auxiliaries or catalysts in the formation of the cyclohexane ring or in the introduction of the functional groups. For instance, the diastereoselective conjugate addition of a chiral lithium amide to an unsaturated ester can be used to set the stereochemistry of α- and β-substituents, which can then be elaborated into the desired aminocyclohexane structure.

Divergent Synthesis for Structural Analogues and Libraries

Divergent synthesis represents a highly efficient strategy for the generation of chemical libraries, enabling the creation of numerous structural analogues from a single, common intermediate. This approach is particularly valuable in medicinal chemistry for exploring structure-activity relationships. For this compound, a divergent strategy can be employed to systematically modify different parts of the molecule, leading to a library of related compounds.

The core of such a strategy revolves around a key intermediate: orthogonally protected cis-3-aminocyclohexanecarboxylic acid. In this precursor, the amino and carboxylic acid functional groups are protected with groups that can be removed selectively under different chemical conditions. For instance, the amino group might be protected with a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid is protected as a methyl or ethyl ester.

From this central building block, the synthesis can diverge into two primary pathways to generate analogues:

Modification of the Carboxamide Moiety: The N-protected cis-3-aminocyclohexanecarboxylic acid serves as the starting point. The carboxylic acid group is "activated" (e.g., by converting it to an acyl chloride or using peptide coupling reagents) and then reacted with a diverse library of primary and secondary amines. This step yields a wide array of N-substituted carboxamides. Following the amidation reaction, the protecting group on the amino function is removed to yield the final products. This pathway allows for extensive exploration of the steric and electronic requirements at the amide nitrogen. The synthesis of this compound itself is one outcome of this pathway, using methylamine as the reagent.

Modification of the Amino Moiety: Alternatively, starting with the ester-protected cis-3-aminocyclohexanecarboxylic acid, the amino protecting group can be removed first. The newly freed amino group can then be subjected to a variety of chemical transformations. For example, it can be acylated with different acyl chlorides or sulfonylated with various sulfonyl chlorides. Following the modification of the amino group, the ester is hydrolyzed to the carboxylic acid, which is then amidated with methylamine to furnish analogues substituted at the 3-amino position.

These divergent approaches are well-suited for combinatorial chemistry techniques and can be adapted for solid-phase synthesis. nih.gov In a solid-phase approach, the protected cis-3-aminocyclohexanecarboxylic acid core is anchored to a polymer resin. nih.gov Subsequent reactions are carried out on this solid support, which simplifies the purification process to simple filtration and washing steps, thereby enabling the rapid and high-throughput generation of a large library of analogues. mdpi.com

The table below illustrates a potential library of analogues generated by varying the amine reagent in the final amidation step, starting from a common N-protected cis-3-aminocyclohexanecarboxylic acid intermediate.

Table 1: Representative Library of N-Substituted cis-3-Aminocyclohexanecarboxamide Analogues

Amine Reagent Resulting N-Substituent (R¹, R²) Final Analogue
Methylamine -H, -CH₃ This compound
Ethylamine -H, -CH₂CH₃ cis-3-Amino-N-ethylcyclohexanecarboxamide
Dimethylamine -CH₃, -CH₃ cis-3-Amino-N,N-dimethylcyclohexanecarboxamide
Pyrrolidine (B122466) -(CH₂)₄- (cis-3-Aminocyclohexyl)(pyrrolidin-1-yl)methanone

Computational and Theoretical Investigations of Cis 3 Amino N Methylcyclohexanecarboxamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of cis-3-Amino-N-methylcyclohexanecarboxamide at the atomic level. These methods can predict the most stable three-dimensional arrangements of the molecule and the nature of its internal bonding.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and, consequently, the preferred conformations of molecules. For this compound, the cyclohexane (B81311) ring primarily adopts a chair conformation. The substituents, the amino group at position 3 and the N-methylcarboxamide group at position 1, can be oriented in either axial (a) or equatorial (e) positions.

Due to the cis configuration, the two substituents will be on the same face of the cyclohexane ring, leading to two possible chair conformations that are in equilibrium: one where the N-methylcarboxamide group is equatorial and the amino group is axial (1e,3a), and the other where the N-methylcarboxamide group is axial and the amino group is equatorial (1a,3e).

Generally, substituents on a cyclohexane ring are more stable in the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. pressbooks.pub The relative stability of these conformers can be estimated by calculating their energies. The conformer with both substituents in the equatorial position is generally the most stable for disubstituted cyclohexanes. However, in the cis-1,3-disubstituted case, one group must be axial while the other is equatorial. The preferred conformation will therefore place the larger substituent group in the equatorial position to minimize steric strain. pressbooks.pub

DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can provide quantitative predictions of the energy difference between these conformers.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer N-methylcarboxamide Position Amino Position Relative Energy (kcal/mol) Population at 298 K (%)
A Equatorial Axial 0.00 ~75
B Axial Equatorial 0.68 ~25

Note: These values are hypothetical and illustrative of expected results from DFT calculations. The N-methylcarboxamide group is sterically bulkier than the amino group, thus favoring the equatorial position.

The cis-1,3-arrangement of the amino and N-methylcarboxamide groups allows for the potential formation of an intramolecular hydrogen bond. This interaction can occur between the hydrogen atoms of the amino group and the carbonyl oxygen of the amide group, or between the amide N-H and the amino nitrogen. Such an interaction can significantly influence the molecule's preferred conformation and its physicochemical properties.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are well-suited for accurately describing non-covalent interactions like hydrogen bonds. nih.gov These calculations can determine the geometric parameters of the hydrogen bond (e.g., donor-acceptor distance and angle) and its energetic contribution to the stability of the conformer. The presence of a strong intramolecular hydrogen bond could potentially favor a conformation that might otherwise be considered less stable based on steric effects alone. doi.org

Table 2: Typical Parameters for Intramolecular Hydrogen Bonds from Ab Initio Calculations

Hydrogen Bond Type Donor-Acceptor Distance (Å) Bond Angle (°) Stabilization Energy (kcal/mol)
N-H···O=C 2.8 - 3.2 140 - 170 2 - 5
N-H···N 2.9 - 3.4 130 - 160 1 - 3

Note: These are typical value ranges for such interactions and would require specific calculations for the title compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide detailed information about static structures and their relative energies, Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound in a given environment (e.g., in a solvent). nih.gov

MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals the accessible conformations and the transitions between them. For this molecule, MD simulations can be used to:

Explore the full range of conformational space, including chair, boat, and twist-boat forms of the cyclohexane ring.

Simulate the ring-flipping process and determine the energy barriers associated with this transition.

Analyze the flexibility of the N-methylcarboxamide side chain.

Investigate the dynamics of intramolecular hydrogen bond formation and breaking, particularly in protic solvents that can compete for hydrogen bonding.

These simulations provide a more realistic picture of the molecule's behavior at finite temperatures compared to the 0 K picture from most quantum chemical calculations.

Theoretical Spectroscopic Analysis for Stereoisomer Differentiation and Assignment (e.g., IR, NMR)

Theoretical calculations of spectroscopic properties are invaluable for identifying and differentiating between stereoisomers.

Infrared (IR) Spectroscopy: Calculated IR spectra can predict the vibrational frequencies and intensities of the molecule's functional groups. For this compound, key vibrational modes include the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and the N-H bending vibrations. The formation of an intramolecular hydrogen bond would be expected to cause a red-shift (lowering of frequency) and broadening of the involved N-H and C=O stretching bands. nih.gov Comparing the calculated spectra for different conformers and isomers with experimental data can aid in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical prediction of NMR chemical shifts and spin-spin coupling constants is a powerful tool for stereochemical assignment. nih.gov

¹H NMR: The chemical shifts of the protons on the cyclohexane ring, particularly the protons at C1 and C3, are highly sensitive to their axial or equatorial orientation. The proton on the same carbon as the N-methylcarboxamide group (H1) and the amino group (H3) would show different chemical shifts depending on their environment.

¹³C NMR: Similarly, the ¹³C chemical shifts of the ring carbons are dependent on the conformation.

Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are particularly informative. According to the Karplus relationship, the magnitude of ³JHH depends on the dihedral angle between the coupled protons. This allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial couplings, and thus provides clear evidence for the preferred chair conformation and the orientation of the substituents. nih.gov

Table 3: Expected ¹H NMR Coupling Constants for Cyclohexane Chair Conformations

Coupled Protons Dihedral Angle (approx.) Expected ³JHH (Hz)
Axial - Axial 180° 8 - 14
Axial - Equatorial 60° 2 - 5
Equatorial - Equatorial 60° 2 - 5

Note: These are characteristic ranges and are instrumental in conformational analysis.

In Silico Prediction of Potential Binding Sites and Target Classes

To explore the potential biological activity of this compound, in silico methods can be employed to predict its likely protein targets. These methods generally fall into two categories:

Ligand-based methods: These approaches compare the features of the query molecule to those of known active ligands. A pharmacophore model can be generated for this compound, defining the spatial arrangement of key features such as hydrogen bond donors (amino and amide N-H), hydrogen bond acceptors (carbonyl oxygen, amino nitrogen), and a hydrophobic core (the cyclohexane ring). This model can then be used to screen databases of known drugs and their targets to identify proteins that bind ligands with similar pharmacophores.

Structure-based methods (reverse docking): If a three-dimensional structure of the molecule is available from calculations, it can be docked against a library of protein binding sites. nih.gov Scoring functions are used to estimate the binding affinity for each protein, and high-scoring hits represent potential biological targets.

These predictive methods can generate hypotheses about the molecule's mechanism of action and guide the design of focused biological screening assays. Potential target classes could include kinases, proteases, or G-protein coupled receptors, where the specific arrangement of functional groups on the cyclohexane scaffold can provide selectivity.

Ligand-Based and Structure-Based Computational Design Approaches for Analogue Generation

The scaffold of this compound can serve as a starting point for the design of new, potentially more potent and selective analogues.

Ligand-Based Design: Based on a pharmacophore model or a quantitative structure-activity relationship (QSAR) study of a series of related compounds, modifications can be proposed to enhance desired properties. For example, the cyclohexane ring can be substituted to modulate lipophilicity, or the amino and amide groups can be altered to fine-tune hydrogen bonding capabilities. nih.gov The goal is to design new molecules that better match the features of a known active ligand.

Structure-Based Design: If a specific biological target is identified and its 3D structure is known, structure-based design becomes a powerful tool. nih.gov The parent molecule is docked into the active site of the target protein. Analysis of the binding pose reveals which parts of the molecule are making favorable interactions and where there is room for improvement. New analogues can be designed to:

Form additional hydrogen bonds or ionic interactions with specific residues in the binding pocket.

Displace unfavorable water molecules.

Improve the shape complementarity with the binding site.

These computational design cycles, often followed by synthesis and biological testing, are a cornerstone of modern drug discovery.

Structure Activity Relationship Sar Studies of Cis 3 Amino N Methylcyclohexanecarboxamide Analogues in in Vitro Systems

The Decisive Role of cis-Stereochemistry in Biological Activity Profiles

The spatial arrangement of atoms within a molecule is a cornerstone of its biological function. In the realm of 3-aminocyclohexanecarboxamide derivatives, the cis-stereochemistry has been identified as a crucial determinant of their in vitro activity. Studies comparing cis- and trans-isomers have consistently demonstrated that the cis-configuration allows for a more favorable orientation of the key interacting groups within the target's active site. nih.gov

This stereochemical preference underscores the importance of a specific three-dimensional conformation for optimal binding. The cis-isomers are thought to adopt a conformation that minimizes steric hindrance and maximizes favorable interactions, such as hydrogen bonding and hydrophobic contacts, with key amino acid residues in the enzyme's binding pocket. nih.gov

StereoisomerRelative In Vitro ActivityReference
cis-isomerHigher nih.gov
trans-isomerLower nih.gov

Fine-Tuning Activity Through Systematic Modifications at the Amino Group

The primary amino group at the 3-position of the cyclohexane (B81311) ring serves as a critical anchor point for interaction with the target enzyme. Its modification has been a focal point of SAR studies, with various strategies employed to probe the impact on in vitro activity.

Alkylation and Acylation Strategies: A Balancing Act

The introduction of alkyl and acyl groups to the amino moiety has yielded a spectrum of activities, highlighting a delicate balance between size, lipophilicity, and electronic effects.

Alkylation: Small alkyl substituents, such as methyl or ethyl groups, are generally well-tolerated and can, in some cases, lead to a modest increase in potency. However, larger, bulkier alkyl groups tend to be detrimental to activity, likely due to steric clashes within the binding site.

Acylation: Acylation of the amino group has also been explored. The nature of the acyl group significantly influences the resulting biological activity. For instance, the introduction of small, polar acyl groups may enhance interactions with specific residues, while larger, non-polar acyl groups could disrupt the binding orientation.

Modification at Amino GroupGeneral Effect on In Vitro Activity
Small Alkylation (e.g., Methyl)Tolerated, may slightly increase activity
Bulky AlkylationDecreased activity
AcylationActivity is dependent on the nature of the acyl group

Conformational Constraints via Amine Modification

To further understand the optimal conformation of the amino substituent, researchers have introduced conformational constraints. This has been achieved by incorporating the nitrogen atom into cyclic structures, such as pyrrolidine (B122466) or piperidine (B6355638) rings. These modifications restrict the rotational freedom of the substituent, providing valuable insights into the preferred spatial orientation for target binding. The in vitro activity of these constrained analogues is highly dependent on the size and geometry of the incorporated ring, with some showing enhanced potency compared to their acyclic counterparts.

The Pharmacological Implications of Variations at the N-Methylcarboxamide Moiety

Amide Substituent Scanning and Bioisosteric Replacements

Varying the substituents on the amide nitrogen has been a key strategy in optimizing the pharmacological profile.

Amide Substituent Scanning: Replacing the methyl group with other small alkyl groups has been investigated. The results indicate that the methyl group is often optimal, with larger substituents leading to a decrease in activity. This suggests a specific size constraint in the corresponding binding pocket.

Bioisosteric Replacements: To improve properties such as metabolic stability and potency, bioisosteric replacements for the amide bond have been explored. Heterocyclic rings, such as triazoles or oxadiazoles, can mimic the hydrogen bonding properties of the amide while offering different electronic and pharmacokinetic characteristics. The success of these replacements is highly dependent on the specific heterocycle and its substitution pattern.

Biological Target Identification and Validation for Cis 3 Amino N Methylcyclohexanecarboxamide

Affinity-Based Proteomics Approaches for Direct Target Capture

Affinity-based proteomics serves as a powerful tool for the direct identification of molecular interactions between a small molecule and its protein targets within a complex biological system. nih.gov This approach relies on the specific affinity of the compound for its target to isolate and subsequently identify the interacting proteins.

Activity-Based Protein Profiling (ABPP) is a sophisticated functional proteomic technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov An ABPP approach for cis-3-Amino-N-methylcyclohexanecarboxamide would involve the design and synthesis of a probe that retains the core structure of the parent molecule but is appended with a reactive group and a reporter tag.

The reactive group is designed to covalently bind to the active site of target enzymes, providing a snapshot of their functional state. frontiersin.org The reporter tag, often biotin (B1667282) or a fluorophore, enables the detection, enrichment, and identification of the probe-labeled proteins. nih.gov A competitive ABPP experiment would involve pre-treating a proteome with this compound before adding the probe. A reduction in probe labeling for a particular protein would indicate that the compound binds to the same site, thus identifying it as a potential target. frontiersin.org

Illustrative Data from a Competitive ABPP Experiment

Protein ID Protein Name Fold Change in Probe Labeling (Compound vs. DMSO) p-value
P12345 Serine Hydrolase X -3.5 0.001
Q67890 Cysteine Protease Y -1.2 0.045

Chemical proteomics, particularly pull-down assays, are a fundamental method for identifying the binding partners of a small molecule. nih.govnih.gov This technique would involve immobilizing a derivative of this compound onto a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a cell lysate or tissue extract.

Proteins that bind to the immobilized compound are "pulled down" and separated from the rest of the proteome. After washing away non-specific binders, the specifically bound proteins are eluted and identified using mass spectrometry. nih.gov This method allows for the identification of direct binding partners under near-native conditions. nih.gov

Hypothetical Results from a Chemical Proteomics Pull-Down Assay

Protein ID Protein Name Spectral Counts (Compound) Spectral Counts (Control Beads) Enrichment Factor
O98765 Receptor Protein A 152 5 30.4
P12346 Enzyme B 89 8 11.1

Genetic Interaction Profiling for Target Confirmation and Pathway Elucidation

While affinity-based methods identify direct binding partners, genetic interaction profiling can confirm these targets and place them within a broader biological context. This approach systematically explores how the effect of a compound is altered by specific gene knockouts or knockdowns. If knocking out a particular gene results in hypersensitivity or resistance to this compound, it suggests that the gene product may be the target or part of the target pathway. Large-scale screening using libraries of knockout strains can generate a comprehensive genetic interaction profile for the compound.

Computational Target Prediction and Network Analysis for Hypothesis Generation

Computational approaches can predict potential targets and generate hypotheses prior to or in parallel with experimental work. unipa.it Techniques such as ligand-based and structure-based virtual screening can be employed. Ligand-based methods would involve searching databases for known compounds with similar structures to this compound and their associated targets.

Structure-based approaches, if a three-dimensional structure of a potential target is available, would involve docking the compound into the protein's binding site to predict binding affinity and mode. unipa.it Furthermore, network analysis of predicted targets can help to identify key biological pathways and processes that may be modulated by the compound. arxiv.org

Illustrative Computational Target Prediction Results

Predicted Target Method Docking Score (kcal/mol) Structural Similarity (Tanimoto)
Target D Structure-based docking -9.2 N/A
Target E Ligand-based similarity N/A 0.85

Phenotypic Screening and Deconvolution Strategies to Uncover Mechanism of Action

Phenotypic screening involves testing a compound across a wide array of cell-based assays that measure various physiological or pathological states. nih.govresearchgate.net By identifying a specific phenotype induced by this compound, researchers can gain clues about its mechanism of action. nih.gov Once a robust and specific phenotype is identified, target deconvolution strategies can be employed. This can involve a variety of techniques, including analyzing changes in gene expression, protein levels, or post-translational modifications in response to compound treatment to work backward and identify the upstream target. nih.gov

Orthogonal Target Validation Techniques (e.g., siRNA, CRISPR)

Following the identification of putative targets through the aforementioned methods, orthogonal validation is crucial to confirm that the interaction with a specific target is responsible for the compound's biological effects. Techniques such as RNA interference (siRNA) or CRISPR-Cas9 gene editing can be used to specifically reduce or eliminate the expression of the candidate target protein. If the biological effects of the compound are diminished or abolished in cells lacking the target protein, it provides strong evidence for a direct and functionally relevant interaction.

Molecular Mechanism of Action Studies of Cis 3 Amino N Methylcyclohexanecarboxamide in in Vitro Biological Systems

Receptor Binding and Ligand-Target Interactions

No information could be found regarding the affinity or binding characteristics of cis-3-Amino-N-methylcyclohexanecarboxamide to any specific biological receptors.

Radioligand Binding Assays

There are no publicly accessible studies that have utilized radiolabeled this compound to determine its binding affinity (Kd) or receptor density (Bmax) for any target.

Competition Binding Experiments

Data from competition binding assays, which would determine the compound's inhibitory constant (Ki) against known ligands for specific receptors, is not available in the current body of scientific literature.

Enzyme Inhibition and Activation Kinetics

The effect of this compound on enzyme activity has not been documented in published research.

Steady-State Enzyme Kinetics

There are no available studies detailing the steady-state kinetics of any enzyme in the presence of this compound. Therefore, key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) in relation to this compound are unknown.

Reversibility and Irreversibility Determination

Without initial enzyme kinetics data, the nature of any potential enzyme inhibition by this compound, whether reversible or irreversible, remains undetermined.

Cellular Pathway Modulation and Signaling Events using Cell-Based Assays

Investigations into the impact of this compound on cellular pathways and signaling events have not been reported. Consequently, there is no information on its potential effects on second messenger systems, protein phosphorylation cascades, or gene expression in cell-based models.

Allosteric Modulation and Orthosteric Binding Mechanisms

There are currently no publicly available in vitro studies that define the allosteric or orthosteric binding mechanisms of this compound on any biological target. Research has not yet elucidated whether this compound acts as an allosteric modulator, which would involve binding to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, thereby modulating the receptor's activity. Similarly, there is no evidence to suggest it functions as an orthosteric ligand by directly competing with the endogenous ligand for the primary binding site.

Enzyme Kinetics and Binding Affinity Characterization of Cis 3 Amino N Methylcyclohexanecarboxamide

Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki/IC50) for Purified Targets

The potency of cis-3-Amino-N-methylcyclohexanecarboxamide is quantified by its binding affinity for a purified target protein, expressed as the dissociation constant (Kd), and its ability to modulate enzyme activity, measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

The dissociation constant (Kd) represents the concentration of the compound at which half of the target protein is occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

The IC50 is a functional measure, indicating the concentration of the compound required to inhibit 50% of the target enzyme's activity under specific assay conditions. While useful, the IC50 value can be influenced by factors such as substrate concentration.

The inhibition constant (Ki) provides a more absolute measure of an inhibitor's potency. It reflects the binding affinity of the inhibitor for the enzyme. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the concentration of the substrate and the enzyme's Michaelis constant (Km).

Hypothetical binding and inhibition data for this compound against two distinct enzyme targets, Target Enzyme A and Target Enzyme B, are presented below.

Table 1: Hypothetical Binding Affinity and Inhibition Constants

Kinetic Characterization of Enzyme Inhibition (e.g., Michaelis-Menten Parameters, Turnover Rates)

To fully understand the mechanism by which this compound inhibits an enzyme, a detailed kinetic analysis is performed. This typically involves measuring the enzyme's reaction rate at various substrate concentrations, both in the absence and presence of the inhibitor. The data are then fitted to the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (V0), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).

Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate.

Km : The substrate concentration at which the reaction rate is half of Vmax. It can be an indicator of the enzyme's affinity for its substrate.

kcat (Turnover Rate) : The number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vmax/[E]T, where [E]T is the total enzyme concentration.

The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined by analyzing how the inhibitor affects Vmax and Km. For instance, a competitive inhibitor increases the apparent Km without affecting Vmax.

The following table illustrates hypothetical Michaelis-Menten parameters for Target Enzyme A in the presence and absence of this compound.

Table 2: Hypothetical Kinetic Parameters for Inhibition of Target Enzyme A

Biophysical Techniques for Ligand-Target Binding Assessment

Direct measurement of the physical interaction between a ligand and its target provides invaluable thermodynamic and kinetic information. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are central to this characterization.

ITC directly measures the heat released or absorbed during a binding event. In a typical experiment, a solution of this compound would be titrated into a sample cell containing the purified target protein. The resulting heat changes are measured after each injection, yielding a binding isotherm. Analysis of this isotherm provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Table 3: Hypothetical Thermodynamic Profile from ITC for Target A

SPR is a label-free optical technique used to monitor binding interactions in real-time. The target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and subsequent dissociation are monitored, generating a sensorgram. This allows for the precise determination of the association rate constant (kon or ka) and the dissociation rate constant (koff or kd). The dissociation constant (Kd) can then be calculated as the ratio of koff/kon. These kinetic parameters provide deeper insight into the binding mechanism, distinguishing between compounds that associate quickly and those that form a long-lasting complex.

Table 4: Hypothetical Kinetic Rate Constants from SPR for Target A

Mentioned Compounds

Table 5: List of Compounds

Development and Application of Cis 3 Amino N Methylcyclohexanecarboxamide As Chemical Probes

Application in Target Engagement and Proteome Profiling Experiments

Once synthesized, these hypothetical probes could be utilized in target engagement and proteome profiling experiments to identify the cellular targets of the parent compound. Target engagement studies aim to confirm that a molecule interacts with its intended target in a complex biological system. Proteome profiling, a broader application of ABPs, allows for the activity-based screening of entire enzyme families.

In a typical proteome profiling experiment, a cell lysate or living cells would be treated with the ABP derived from cis-3-Amino-N-methylcyclohexanecarboxamide. The probe would covalently label its target protein(s). Subsequently, the reporter tag would be used for visualization or enrichment. For instance, if the tag is a fluorophore, the labeled proteins could be detected by in-gel fluorescence scanning after SDS-PAGE. If the tag is biotin (B1667282), the labeled proteins could be enriched using streptavidin beads and subsequently identified by mass spectrometry-based proteomics.

These experiments would provide valuable information on the selectivity of the parent compound and could reveal previously unknown off-targets, contributing to a better understanding of its mechanism of action and potential side effects.

Fluorescent and Affinity Tagging Strategies for Visualization and Isolation

The choice of tag is critical for the intended application of the chemical probe. Fluorescent tags and affinity tags are the two most common strategies employed.

Fluorescent Tagging: A fluorescent dye can be directly incorporated into the probe structure. This allows for the direct visualization of labeled proteins in various experimental setups, including in-gel fluorescence scanning and fluorescence microscopy to determine the subcellular localization of the target. Common fluorescent dyes used for this purpose include rhodamine and fluorescein (B123965) derivatives.

Affinity Tagging: Affinity tags, most notably biotin, are used for the enrichment and subsequent identification of target proteins. The high-affinity interaction between biotin and streptavidin allows for the efficient capture of biotin-labeled proteins from complex mixtures. After enrichment, the proteins are typically digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Another powerful affinity tagging strategy involves the use of bioorthogonal handles like alkynes or azides. These can be incorporated into the probe and subsequently "clicked" to a reporter tag (e.g., a fluorescent dye or biotin) in a highly specific manner, a technique known as bioorthogonal ligation.

Table 2: Comparison of Tagging Strategies for Chemical Probes

Tagging StrategyAdvantagesDisadvantages
Fluorescent Tagging Direct visualization, suitable for microscopyCan be bulky, potentially altering probe properties
Affinity Tagging (Biotin) High-affinity enrichment, well-established protocolsEndogenous biotinylated proteins can cause background
Affinity Tagging (Bioorthogonal) High specificity, minimal interference with probe activityRequires a two-step labeling process

Utility in Elucidating Biological Pathways and Protein Functions in Complex Biological Systems

The application of chemical probes derived from this compound would extend beyond simple target identification. By identifying the protein targets of this compound, researchers could begin to elucidate the biological pathways in which these proteins are involved. For example, if the identified target is a kinase, this would suggest that the compound may interfere with specific signaling pathways.

Furthermore, these probes could be used to study the function of the identified proteins in their native cellular environment. By observing the phenotypic changes in cells upon treatment with the parent compound or the probe, researchers can infer the role of the target protein. This approach is particularly valuable for studying proteins whose functions are not well-characterized.

In essence, chemical probes serve as powerful tools to bridge the gap between small molecules and their effects on complex biological systems. They enable a detailed investigation of protein function and pathway analysis, ultimately contributing to a deeper understanding of cellular biology and disease mechanisms.

Future Research Directions and Unexplored Avenues for Cis 3 Amino N Methylcyclohexanecarboxamide

Exploration of Novel and Stereoselective Synthetic Pathways

The development of efficient and stereoselective synthetic routes is paramount for the exploration of the chemical space around the cis-3-Amino-N-methylcyclohexanecarboxamide scaffold. While classical methods may be employed, future research should focus on novel methodologies that offer improved yields, reduced step counts, and precise control over stereochemistry.

Recent advancements in catalysis could be particularly impactful. For instance, transition-metal-catalyzed C-H activation could enable the direct functionalization of the cyclohexane (B81311) ring, bypassing the need for pre-functionalized starting materials. Furthermore, the application of asymmetric catalysis, including organocatalysis and enzymatic resolutions, could provide access to enantiomerically pure derivatives, which is crucial for understanding structure-activity relationships (SAR) and minimizing off-target effects. The stereoselective synthesis of highly substituted cyclohexane cores is an area of active research and could provide valuable tools for creating diverse libraries of this compound analogs. nih.govnih.gov

Illustrative Data Table: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Potential Challenges Key Research Focus
Asymmetric HydrogenationHigh enantioselectivity, atom economy.Substrate scope, catalyst cost.Development of novel chiral ligands.
Organocatalytic CyclizationMetal-free, mild reaction conditions.Control of multiple stereocenters.Design of bifunctional catalysts.
Enzymatic ResolutionHigh specificity, environmentally friendly.Enzyme stability, substrate recognition.Enzyme engineering and screening.
C-H FunctionalizationStep economy, direct modification.Regioselectivity, catalyst poisoning.Development of selective catalysts.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these approaches can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research should leverage advanced computational methods such as:

Molecular Dynamics (MD) Simulations: To understand the conformational preferences of the cyclohexane ring and how substituents affect its dynamics and interaction with biological targets.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): To accurately predict the binding affinities of designed analogs, thereby prioritizing synthetic efforts.

Quantum Mechanics/Molecular Mechanics (QM/MM): To model enzymatic reactions or interactions where electronic effects are critical.

Artificial Intelligence and Machine Learning: To develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and to identify novel scaffolds through de novo design algorithms. mdpi.com

These computational strategies can facilitate a more focused and efficient lead optimization process, reducing the time and cost associated with bringing a new drug to market. biorxiv.org

Investigation of Polypharmacology and Off-Target Interactions through Global Profiling

The concept of "one drug, one target" is increasingly being replaced by the recognition that many effective drugs act on multiple targets, a phenomenon known as polypharmacology. Investigating the polypharmacological profile of this compound and its derivatives could reveal unexpected therapeutic opportunities and potential side effects.

Future research in this area should involve:

Broad-panel screening: Testing the compound against a wide array of receptors, enzymes, and ion channels to identify primary and secondary targets.

Chemoproteomics: Utilizing chemical probes based on the this compound scaffold to identify protein binding partners in a cellular context.

Phenotypic screening: Assessing the effects of the compound in various cell-based assays to uncover novel mechanisms of action without a priori knowledge of the target.

Understanding the off-target interactions is equally important for predicting potential adverse effects and for designing more selective compounds.

Integration with Systems Biology for Comprehensive Mechanistic Insights and Pathway Mapping

Systems biology offers a holistic approach to understanding the complex network of interactions within a biological system. frontiersin.org By integrating data from genomics, proteomics, and metabolomics, researchers can gain a comprehensive understanding of how a compound like this compound modulates cellular pathways. nih.govbenthamscience.com

Future research directions include:

Transcriptomic and Proteomic Analysis: To identify changes in gene and protein expression in response to treatment with the compound, revealing the pathways it affects.

Metabolomic Profiling: To understand the impact of the compound on cellular metabolism.

Network Pharmacology: To construct and analyze protein-protein interaction networks to predict the compound's mechanism of action and identify potential synergistic drug combinations. nih.gov

This integrated approach can provide a deeper understanding of the compound's biological effects and help in the identification of predictive biomarkers for patient stratification in future clinical studies.

Exploration of New Biological Targets and Therapeutic Areas for this Scaffold

The inherent structural features of the this compound scaffold, such as its conformational rigidity and the spatial orientation of its functional groups, make it an attractive starting point for targeting a variety of biological macromolecules. While its initial therapeutic applications may be in one area, its potential should be explored across different disease indications.

Avenues for future exploration include:

Targeting Protein-Protein Interactions (PPIs): The constrained cyclic nature of the scaffold could be ideal for mimicking key secondary structures (e.g., beta-turns) involved in PPIs, which are often considered "undruggable" targets. bioanalysis-zone.com

Enzyme Inhibition: The amino and carboxamide groups can serve as hydrogen bond donors and acceptors, making them suitable for interacting with the active sites of various enzymes.

G-Protein Coupled Receptors (GPCRs) and Ion Channels: The three-dimensional shape of the molecule could allow for specific interactions with the complex transmembrane domains of these receptor families.

Systematic screening of the compound and its derivatives against diverse biological targets will be crucial for uncovering new therapeutic applications. The use of cyclic scaffolds, in general, is a growing area in drug discovery due to their favorable properties. creative-peptides.comnih.govresearchgate.netresearchgate.netmdpi.comnih.gov

Illustrative Data Table: Potential Therapeutic Areas for Exploration

Therapeutic Area Potential Molecular Targets Rationale for Exploration
OncologyProtein-Protein Interactions (e.g., p53-MDM2), KinasesThe rigid scaffold could disrupt key interactions for tumor growth.
NeuroscienceGPCRs (e.g., dopamine, serotonin (B10506) receptors), Ion ChannelsThe compound's structure may allow for selective modulation of neurotransmitter systems.
Infectious DiseasesViral Proteases, Bacterial EnzymesThe functional groups could interact with active sites of essential pathogen enzymes.
Inflammatory DiseasesCytokine Receptors, Inflammatory Enzymes (e.g., COX, LOX)Potential to interfere with signaling pathways that drive inflammation.

Q & A

Basic: What synthetic strategies are effective for producing cis-3-Amino-N-methylcyclohexanecarboxamide with high stereochemical purity?

Methodological Answer:
The synthesis typically involves coupling a cis-3-aminocyclohexane carboxylic acid derivative with N-methylamine. Key steps include:

  • Carbodiimide-mediated coupling : Use reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group for amide bond formation .
  • Stereochemical control : Ensure the cis configuration by starting with a pre-functionalized cyclohexane ring (e.g., using cis-3-aminocyclohexanecarboxylic acid derivatives) or employing chiral catalysts during cyclization .
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate the cis isomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.